Diethyl 2-(but-3-yn-1-yl)malonate
CAS No.: 117500-15-9
Cat. No.: VC21283334
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117500-15-9 |
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Molecular Formula | C11H16O4 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | diethyl 2-but-3-ynylpropanedioate |
Standard InChI | InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3 |
Standard InChI Key | BOMLONUVVPSLQQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CCC#C)C(=O)OCC |
Canonical SMILES | CCOC(=O)C(CCC#C)C(=O)OCC |
Introduction
Structural Characteristics and Basic Properties
Diethyl 2-(but-3-yn-1-yl)malonate consists of a central carbon atom substituted with two ethyl ester groups and a but-3-yn-1-yl chain. The molecular formula is C₁₁H₁₆O₄, with a calculated molecular weight of approximately 212.24 g/mol. The structure features a terminal alkyne (C≡CH) at the end of a four-carbon chain attached to the malonate carbon.
Based on structural analogy with related compounds, Diethyl 2-(but-3-yn-1-yl)malonate likely exists as a colorless to pale yellow liquid at room temperature. Compounds in this family typically possess relatively high boiling points due to their molecular weight and potential for intermolecular hydrogen bonding through the ester functionalities.
Physical Properties Comparison
The physical properties of Diethyl 2-(but-3-yn-1-yl)malonate can be estimated by comparison with structurally similar compounds:
Property | Diethyl 2-(but-3-yn-1-yl)malonate | Diethyl 2-(but-3-en-1-yl)malonate | Diethyl malonate |
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Molecular Weight | 212.24 g/mol (calculated) | 214.26 g/mol | 160.17 g/mol |
Physical State | Likely liquid at RT | Liquid at RT | Liquid at RT |
Density | Est. 1.00-1.05 g/cm³ | 1.008±0.06 g/cm³ | 1.055 g/cm³ |
Boiling Point | Est. 110-130°C (0.5 mmHg) | Not available | 199°C |
Appearance | Likely colorless to pale yellow | Not specified | Colorless |
The estimated properties are based on structural similarities with the alkene analog, Diethyl 2-(but-3-en-1-yl)malonate, which has a documented density of 1.008±0.06 g/cm³ .
Synthetic Approaches
Alkylation of Diethyl Malonate
The most straightforward approach to synthesizing Diethyl 2-(but-3-yn-1-yl)malonate likely involves the alkylation of diethyl malonate with an appropriate but-3-ynyl halide or sulfonate. This methodology follows established protocols for the synthesis of similar malonate derivatives.
The general procedure typically involves:
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Deprotonation of diethyl malonate using a suitable base (e.g., sodium ethoxide, potassium carbonate)
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Nucleophilic substitution with 4-bromo-1-butyne or similar electrophile
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Workup and purification to obtain the desired product
By analogy with related syntheses, the reaction could be represented as:
CH₂(CO₂Et)₂ + Base → CH(CO₂Et)₂⁻ + HC≡CCH₂CH₂Br → HC≡CCH₂CH₂CH(CO₂Et)₂
The success of this synthetic approach has been demonstrated with analogous compounds such as diethyl 2-(perfluorophenyl)malonate, which has been synthesized via the reaction of sodium diethyl malonate with hexafluorobenzene in 47% isolated yield .
Alternative Synthetic Routes
Alternative approaches may include:
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Addition of but-3-ynylmagnesium bromide to diethyl ketomalonate followed by reduction
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Palladium-catalyzed coupling reactions involving appropriately functionalized precursors
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Modification of Diethyl 2-(but-3-en-1-yl)malonate via oxidation and elimination sequences
Reactivity and Chemical Properties
Reactive Centers
Diethyl 2-(but-3-yn-1-yl)malonate contains several reactive functional groups that contribute to its chemical versatility:
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The terminal alkyne (C≡CH): Participates in addition reactions, cycloadditions, and metal-catalyzed coupling processes
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The acidic α-hydrogen: Allows further functionalization via deprotonation and subsequent alkylation
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The ester groups: Susceptible to hydrolysis, transesterification, reduction, and amidation
The α-position of malonates is known to be particularly acidic due to the stabilization of the resulting carbanion by the adjacent ester groups. This property enables further derivatization of the molecule through additional alkylation reactions.
Hydrolysis Behavior
For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to yield 2-(perfluorophenyl)acetic acid rather than the expected malonic acid derivative . This occurs due to decarboxylation following hydrolysis, a phenomenon that might also be observed with Diethyl 2-(but-3-yn-1-yl)malonate under similar conditions.
The literature indicates that hydrolysis of functionalized malonate esters with a mixture of HBr and AcOH can lead to decarboxylation products, with yields as high as 63% for related compounds .
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Characteristics
The predicted ¹H NMR spectrum of Diethyl 2-(but-3-yn-1-yl)malonate would likely show several characteristic signals:
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Terminal alkyne proton: δ ~1.9-2.0 ppm (t, 1H)
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Methylene adjacent to alkyne: δ ~2.1-2.3 ppm (dt, 2H)
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Methylene adjacent to malonate carbon: δ ~2.0-2.2 ppm (m, 2H)
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Methine at the α-position: δ ~3.3-3.5 ppm (t, 1H)
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Ethyl ester CH₂: δ ~4.1-4.3 ppm (q, 4H)
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Ethyl ester CH₃: δ ~1.2-1.3 ppm (t, 6H)
By comparison, the ¹³C NMR spectrum would feature signals for the carbonyl carbons (δ ~170 ppm), the alkyne carbons (δ ~80 ppm for internal and δ ~70 ppm for terminal), the α-carbon (δ ~50-55 ppm), and the ethyl ester carbons.
These predictions are supported by spectral data from related compounds such as Diethyl 2-((1-benzyl-4,5-dimethyl-1H-pyrrol-3-yl)methyl)-2-(but-2-yn-1-yl)malonate, which shows similar ¹H NMR patterns for the ester and alkyne-containing portions of the molecule .
Applications in Organic Synthesis
As a Building Block for Complex Molecules
Diethyl 2-(but-3-yn-1-yl)malonate serves as a valuable building block in organic synthesis due to its bifunctional nature. The terminal alkyne can participate in numerous transformations:
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Sonogashira coupling with aryl halides
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Click chemistry for triazole formation
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Hydration to form ketones
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Cycloaddition reactions, particularly [3+2] cycloadditions
Meanwhile, the malonate portion can undergo:
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Further alkylation at the α-position
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Hydrolysis to the corresponding acid
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Decarboxylation to form monosubstituted esters
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Reduction to alcohols or aldehydes
The versatility of this compound is exemplified by the diverse transformations observed in related structures. For instance, the literature documents nickel-catalyzed [3+2] cycloaddition reactions involving compounds with similar structural elements .
Comparison with Related Malonate Derivatives
Structural Relationships
Diethyl 2-(but-3-yn-1-yl)malonate belongs to a family of substituted malonate esters, each with distinct properties and applications. The following table compares key structural features:
Compound | Key Structural Feature | Unique Properties |
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Diethyl 2-(but-3-yn-1-yl)malonate | Terminal alkyne | Triple bond reactivity, rigid linear geometry |
Diethyl 2-(but-3-en-1-yl)malonate | Terminal alkene | Double bond reactions, flexibility |
Diethyl 2-(perfluorophenyl)malonate | Perfluorinated aryl | Electron-withdrawing effects, fluorine chemistry |
Diethyl allyl(3-phenyl-2-propynyl)malonate | Disubstituted α-carbon | Quaternary center, complex architecture |
The compound Diethyl allyl(3-phenyl-2-propynyl)malonate (C₁₉H₂₂O₄), available commercially with 96% purity, represents a more complex variant with both allyl and phenylpropynyl substituents .
Reactivity Comparisons
The reactivity profiles of these related compounds differ primarily based on their substituents:
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Alkyne-containing derivatives offer access to click chemistry, metal-catalyzed couplings, and reduction to alkenes
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Alkene-containing analogs typically undergo addition reactions, epoxidation, and hydrogenation
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Aryl-substituted variants may participate in electrophilic aromatic substitutions and coupling reactions
For example, while Diethyl 2-(but-3-yn-1-yl)malonate would likely undergo catalytic hydrogenation to form Diethyl 2-(but-3-en-1-yl)malonate and ultimately Diethyl 2-(butyl)malonate, the perfluorophenyl analog exhibits unique hydrolysis behavior leading to unexpected decarboxylation products .
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